molecular formula C14H20N2O B7585899 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide

2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide

Cat. No.: B7585899
M. Wt: 232.32 g/mol
InChI Key: PAWOZEFMGVUJSZ-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide, also known as CX-717, is a novel compound that has gained attention in scientific research due to its potential cognitive enhancing effects. CX-717 belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.

Mechanism of Action

2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. By enhancing the activity of AMPA receptors, this compound increases the strength and efficiency of synaptic transmission, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of glutamate, a neurotransmitter involved in learning and memory, in the hippocampus and prefrontal cortex. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival. In addition, this compound has been found to increase the density of dendritic spines, which are structures involved in synaptic transmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide is its high potency and selectivity for AMPA receptors, which allows for precise modulation of synaptic activity. However, its effects on other neurotransmitter systems and potential off-target effects need to be carefully evaluated. Moreover, the optimal dosage and administration route for this compound need to be determined through further studies.

Future Directions

Future research on 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide could focus on its potential in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, investigations into the long-term effects of this compound on cognitive function and brain health, as well as its safety profile, are warranted. Finally, the development of more potent and selective ampakines could lead to the discovery of novel cognitive enhancers with improved therapeutic potential.
In conclusion, this compound is a promising compound that has shown potential in enhancing cognitive function through its modulation of AMPA receptors. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide involves several steps, including the reaction of 2-cyclohexylacetonitrile with 2-methylpyridine-3-boronic acid in the presence of a palladium catalyst, followed by hydrolysis and purification. The yield of this compound obtained through this method is reported to be around 60%.

Scientific Research Applications

2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide has been extensively studied in preclinical models and has shown promising results in improving cognitive function, particularly in memory consolidation and retrieval. Several studies have also reported its potential in treating cognitive disorders such as Alzheimer's disease and schizophrenia.

Properties

IUPAC Name

2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-13(8-5-9-15-11)16-14(17)10-12-6-3-2-4-7-12/h5,8-9,12H,2-4,6-7,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWOZEFMGVUJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC(=O)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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